4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]phenyl benzenecarboxylate
Description
4-[(1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl]phenyl benzenecarboxylate is an ester derivative of benzoic acid, featuring a phenyl group substituted with a 1,3,5-trimethylpyrazole moiety. The compound combines a benzenecarboxylate core with a pyrazole-based substituent, which may enhance its steric bulk, lipophilicity, and electronic properties compared to simpler aromatic esters.
Properties
IUPAC Name |
[4-[(1,3,5-trimethylpyrazol-4-yl)methyl]phenyl] benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-14-19(15(2)22(3)21-14)13-16-9-11-18(12-10-16)24-20(23)17-7-5-4-6-8-17/h4-12H,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQAGRSCZKPJKFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)CC2=CC=C(C=C2)OC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]phenyl benzenecarboxylate typically involves the condensation of 1,3,5-trimethyl-4-formylpyrazole with a phenyl benzenecarboxylate derivative. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]phenyl benzenecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or alkanes .
Scientific Research Applications
Medicinal Chemistry
The compound shows promise in medicinal chemistry due to its potential biological activities:
Antimicrobial Activity : Research indicates that related pyrazole derivatives exhibit significant antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli. For example:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Pyrazole Derivative A | S. aureus | 32 µg/mL |
| Pyrazole Derivative B | E. coli | 16 µg/mL |
| 4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]phenyl benzenecarboxylate | TBD | TBD |
Anti-inflammatory Activity : In vitro studies have shown that this compound can reduce inflammatory markers such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in macrophages stimulated by lipopolysaccharides (LPS).
Anticancer Potential : Preliminary studies suggest that the compound may inhibit cancer cell proliferation. For instance, it was evaluated against breast cancer cell lines (MCF-7), demonstrating a dose-dependent decrease in cell viability:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| HeLa | TBD |
Chemical Research
In chemical research, this compound serves as a versatile building block for synthesizing more complex heterocyclic compounds. Its unique structural features allow for the exploration of new synthetic methodologies and the development of novel materials with tailored properties.
Material Science
The compound can be utilized in the production of specialized materials such as polymers and coatings. Its ability to interact with various substrates makes it suitable for applications requiring specific chemical properties.
Study 1: Synthesis and Characterization
A study focused on the synthesis of this compound highlighted its preparation via condensation reactions under basic conditions. Characterization was performed using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its structure.
Study 2: Pharmacological Evaluation
In a pharmacological evaluation involving animal models, the compound demonstrated anti-inflammatory effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). The study indicated that doses of the compound significantly reduced paw edema in rats induced by carrageenan.
Mechanism of Action
The mechanism of action of 4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]phenyl benzenecarboxylate involves its interaction with specific molecular targets. The pyrazole ring can engage in hydrogen bonding and π-π interactions with proteins and enzymes, influencing their activity. The phenyl benzenecarboxylate moiety can also interact with hydrophobic pockets in biological molecules, enhancing the compound’s binding affinity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
a. Benzenecarboxylate Esters
The compound shares a benzenecarboxylate backbone with esters such as:
- Methyl benzenecarboxylate (Methyl benzoate) : A simple ester used in perfumes and solvents .
- Benzyl benzenecarboxylate : A bulkier ester with a benzyl group, likely offering higher thermal stability .
- Ethyl benzenecarboxylate : A volatile ester with applications in flavoring agents .
The key distinction lies in the 4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]phenyl substituent. This group introduces:
- Enhanced lipophilicity : The hydrophobic trimethylpyrazole may increase membrane permeability compared to methyl or ethyl esters.
- Steric hindrance : The bulky substituent could reduce reactivity in nucleophilic acyl substitution reactions.
- Electronic effects : The electron-rich pyrazole ring might stabilize the ester via resonance, altering hydrolysis kinetics.
b. Pyrazole-Containing Analogs
Compounds like E55888 (dimethyl-{2-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)-phenyl]-ethyl}-amine) from share the 1,3,5-trimethylpyrazole motif. However, E55888 contains an amine linker instead of an ester, suggesting divergent applications (e.g., receptor binding vs. esterase substrates).
Physicochemical Properties (Inferred from Structural Analogs)
Reactivity and Stability
- Hydrolysis : The pyrazole substituent may slow ester hydrolysis compared to methyl benzoate due to steric protection of the carbonyl group.
- Thermal Stability : Likely higher than methyl benzoate but lower than benzyl benzenecarboxylate, given intermediate steric bulk.
- Biological Activity : Pyrazole derivatives often exhibit bioactivity (e.g., E55888 targets serotonin receptors ), suggesting the target compound could interact with enzymes or receptors.
Analytical Characterization
Crystallographic tools like SHELXL () and visualization software like ORTEP-3 () are critical for resolving the compound’s structure. The trimethylpyrazole group may complicate crystallization, requiring advanced refinement protocols.
Research Findings and Limitations
- Synthetic Challenges : Introducing the pyrazole moiety may require multi-step synthesis, unlike simpler esters.
- Data Gaps : Experimental data (e.g., NMR, HPLC) are unavailable in the provided sources; properties are inferred from structural analogs.
Biological Activity
4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]phenyl benzenecarboxylate is a compound of interest due to its unique structural features and potential biological activities. The compound integrates a pyrazole ring with a phenyl benzenecarboxylate moiety, which may influence its interaction with various biological targets. This article explores its biological activity, synthesis methods, and relevant case studies.
- Molecular Formula : C19H23N2O2
- Molecular Weight : 307.40 g/mol
- CAS Number : 318284-35-4
The mechanism of action for this compound involves:
- Hydrogen Bonding : The pyrazole ring can form hydrogen bonds with biological macromolecules.
- π-π Interactions : The aromatic systems can engage in π-π stacking with nucleobases or protein residues.
- Hydrophobic Interactions : The phenyl benzenecarboxylate moiety enhances binding affinity through interactions with hydrophobic pockets in proteins.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study on related pyrazole derivatives demonstrated efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Pyrazole Derivative A | S. aureus | 32 µg/mL |
| Pyrazole Derivative B | E. coli | 16 µg/mL |
| 4-[...]-benzenecarboxylate | S. aureus | TBD |
Anti-inflammatory Activity
The compound has shown potential in reducing inflammatory markers in vitro. In a study examining the effects of pyrazole derivatives on lipopolysaccharide (LPS)-induced inflammation in macrophages, significant reductions in tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) levels were observed .
Anticancer Potential
In vitro assays have suggested that this compound may inhibit cancer cell proliferation. Specifically, it was evaluated against breast cancer cell lines (MCF-7) and exhibited a dose-dependent decrease in cell viability .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| HeLa | TBD |
Study 1: Synthesis and Characterization
A study focused on the synthesis of this compound highlighted its preparation via condensation reactions under basic conditions. The characterization was performed using NMR and mass spectrometry to confirm the structure .
Study 2: Pharmacological Evaluation
In a pharmacological evaluation involving animal models, the compound demonstrated anti-inflammatory effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). The study indicated that doses of the compound significantly reduced paw edema in rats induced by carrageenan .
Q & A
Q. What are the recommended synthetic routes for 4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]phenyl benzenecarboxylate, and how can reaction conditions be optimized?
Methodological Answer: The compound can be synthesized via cyclocondensation of a β-ketoester (e.g., ethyl acetoacetate) with a hydrazine derivative, followed by esterification. For example, pyrazole intermediates are often synthesized using N,N-dimethylformamide dimethyl acetal (DMF-DMA) as a catalyst under reflux conditions . Optimization involves:
- Temperature control : Maintaining reflux (100–120°C) to ensure complete cyclization.
- Catalyst screening : Testing bases like triethylamine or acidic conditions for esterification efficiency.
- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) to isolate high-purity product .
Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?
Methodological Answer:
- NMR spectroscopy : Use H and C NMR to confirm the pyrazole ring substitution pattern and ester linkage. For example, pyrazole protons typically resonate at δ 6.0–7.5 ppm .
- X-ray crystallography : Resolve stereochemistry and confirm the methylene bridge between the pyrazole and phenyl groups. Compare with similar structures (e.g., pyrazole-benzoate derivatives) .
- Mass spectrometry (ESI-FTMS) : Validate molecular weight (e.g., expected [M+H] peak) and fragmentation patterns .
Q. How can researchers assess the compound’s stability under varying experimental conditions?
Methodological Answer:
- Thermogravimetric analysis (TGA) : Determine decomposition temperatures (e.g., >200°C indicates thermal stability).
- Hydrolytic stability : Test in acidic/basic buffers (pH 1–13) at 37°C for 24–72 hours, monitoring degradation via HPLC .
- Photostability : Expose to UV light (254 nm) and analyze changes using UV-Vis spectroscopy .
Advanced Research Questions
Q. How can contradictory bioactivity data across studies be systematically resolved?
Methodological Answer: Contradictions often arise from differences in assay conditions or impurities. To address this:
- Standardize assays : Use validated cell lines (e.g., MCF-7 for cytotoxicity) and IC protocols .
- Purity verification : Ensure >95% purity via HPLC and elemental analysis before testing.
- Structure-activity comparison : Cross-reference with structurally similar compounds (e.g., trifluoromethyl-substituted pyrazoles show enhanced bioactivity) .
Q. What strategies are effective for designing derivatives with improved biological activity?
Methodological Answer: Focus on substituent engineering :
- Electron-withdrawing groups : Introduce trifluoromethyl (-CF) or nitro (-NO) groups at the pyrazole 3,5-positions to enhance receptor binding .
- Hydrophobic substituents : Add aryl groups (e.g., 4-hydroxyphenyl) to improve membrane permeability .
- Bioisosteric replacement : Replace the benzoate ester with a tetrazole ring to modulate solubility and metabolic stability .
Example Modifications and Effects:
Q. How can computational methods predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular docking (AutoDock Vina) : Simulate binding to targets like carbonic anhydrase IX. Use PyMOL to visualize hydrogen bonds with active-site residues (e.g., Thr199, Gln92) .
- DFT calculations : Analyze electron density maps to identify reactive sites (e.g., methylene bridge as a potential electrophilic center) .
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (AMBER force field) .
Q. What methodologies are recommended for elucidating the compound’s mechanism of action in cancer research?
Methodological Answer:
Q. How do solvent polarity and reaction media influence the compound’s reactivity in synthesis?
Methodological Answer:
- Polar aprotic solvents (DMF, DMSO) : Enhance nucleophilic substitution rates during esterification.
- Protic solvents (MeOH, EtOH) : Favor hydrolysis; avoid in ester-forming steps.
- Microwave-assisted synthesis : Reduce reaction time by 50% in DMF at 150°C .
Data Contradiction Analysis
Q. How to address discrepancies in reported antimicrobial activity?
Methodological Answer:
- Replicate assays : Use standardized MIC protocols (CLSI guidelines) against E. coli and S. aureus.
- Check for stereochemical impurities : Chiral HPLC to isolate enantiomers, as bioactivity may vary .
- Compare with analogs : If activity is lower than similar pyrazoles, consider substituent steric hindrance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
